4-(5-Fluoro-1h-indol-3-yl)butan-2-one

Medicinal Chemistry Drug Design Physicochemical Profiling

Choose 4-(5-Fluoro-1H-indol-3-yl)butan-2-one (CAS 676122-92-2) for your drug discovery programs. This fluorinated indole derivative features a strategic C-5 fluorine substitution that significantly modulates lipophilicity, metabolic stability, and target binding affinity versus its non-fluorinated analog. Use it as a core scaffold in SAR studies to deconvolute the impact of fluorination, or as a versatile intermediate for synthesizing fluorinated GPCR ligands and kinase inhibitors. The reactive ketone handle enables diverse synthetic transformations. Ensure reproducible results with ≥95% purity from verified suppliers. Procure now to access differentiated chemical space for your research.

Molecular Formula C12H12FNO
Molecular Weight 205.23 g/mol
CAS No. 676122-92-2
Cat. No. B3278320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoro-1h-indol-3-yl)butan-2-one
CAS676122-92-2
Molecular FormulaC12H12FNO
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CNC2=C1C=C(C=C2)F
InChIInChI=1S/C12H12FNO/c1-8(15)2-3-9-7-14-12-5-4-10(13)6-11(9)12/h4-7,14H,2-3H2,1H3
InChIKeyFGOQAXTVQABZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Fluoro-1H-indol-3-yl)butan-2-one (CAS 676122-92-2): Fluorinated Indole Building Block for Medicinal Chemistry and Chemical Biology


4-(5-Fluoro-1H-indol-3-yl)butan-2-one (CAS 676122-92-2) is a synthetic, fluorinated indole derivative incorporating a butan-2-one side chain at the indole C-3 position . As a member of the 3-substituted indole class, it serves as a key intermediate for the synthesis of more complex bioactive molecules, including those targeting serotonin-related pathways and kinase inhibition [1]. The strategic placement of the fluorine atom at the C-5 position of the indole ring, combined with the reactive ketone functionality, is designed to enhance specific physicochemical properties (e.g., metabolic stability, lipophilicity) relative to its non-fluorinated analog [2], thereby offering a differentiated profile for drug discovery and chemical biology applications.

Why 4-(5-Fluoro-1H-indol-3-yl)butan-2-one Cannot Be Casually Substituted by Its Non-Fluorinated Analog


Procurement decisions based on the non-fluorinated analog, 4-(1H-indol-3-yl)butan-2-one, as a direct substitute for 4-(5-fluoro-1H-indol-3-yl)butan-2-one are scientifically unsound due to the profound impact of aromatic fluorine substitution on key drug-like properties. Systematic studies on fluorination patterning in indoles demonstrate that the introduction of a single fluorine atom at the C-5 position can significantly modulate lipophilicity, aqueous solubility, and metabolic stability [1]. These changes are not merely incremental; they can alter a molecule's membrane permeability, target binding affinity, and susceptibility to oxidative metabolism, rendering non-fluorinated analogs unsuitable for applications where these specific, fluorination-induced parameters are critical to the experimental design [2]. Therefore, a generic swap without empirical validation risks invalidating SAR studies, compromising in vivo pharmacokinetic profiles, and ultimately failing to meet the precise molecular specifications required for advanced research programs.

Quantitative Evidence for 4-(5-Fluoro-1H-indol-3-yl)butan-2-one Differentiation: A Procurement-Relevant Data Compendium


Lipophilicity Modulation: Quantifying the Impact of C-5 Fluorination on 3-Substituted Indole Scaffolds

The introduction of a fluorine atom at the C-5 position of a 3-substituted indole scaffold, as in 4-(5-fluoro-1H-indol-3-yl)butan-2-one, is a validated medicinal chemistry strategy to modulate lipophilicity. Data from a systematic fluorination patterning study on a closely related 3-substituted indole series (incorporating n-butyl groups) directly compares the calculated partition coefficient (clogP) of the non-fluorinated parent with its C-5 fluorinated analog [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Metabolic Stability Enhancement: The Predicted Advantage of C-5 Fluoroindole in Oxidative Metabolism

Aromatic fluorine substitution is a well-established tactic to block sites of cytochrome P450 (CYP)-mediated oxidative metabolism, thereby improving metabolic stability. While direct in vitro metabolic stability data for 4-(5-fluoro-1H-indol-3-yl)butan-2-one is not available in public literature, class-level evidence from fluorination patterning studies on 3-substituted indoles indicates that C-5 fluorination can enhance metabolic stability [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Binding Profile Differentiation: Specificity of a Fluorinated Indole-Butanone Scaffold for GPCR Targets

The 4-(1H-indol-3-yl)butylamine and related butanone scaffolds are privileged structures for targeting G-protein coupled receptors (GPCRs), including histamine receptors. Data from a closely related series of 4-(1H-indol-3-yl)butylamines demonstrates that subtle modifications to the indole ring (e.g., fluorination) can significantly alter binding affinity and selectivity profiles across receptor subtypes [1].

Chemical Biology GPCR Histamine Receptors

High-Impact Applications for 4-(5-Fluoro-1H-indol-3-yl)butan-2-one in Academic and Industrial R&D


Medicinal Chemistry: Lead Optimization via Targeted Fluorination

Utilize 4-(5-fluoro-1H-indol-3-yl)butan-2-one as a core scaffold for systematic structure-activity relationship (SAR) studies. By comparing it head-to-head with its non-fluorinated analog, researchers can deconvolute the specific contribution of C-5 fluorination to key parameters such as lipophilicity (ΔclogP ≈ -0.5 [1]), metabolic stability, and target binding affinity. This approach is essential for optimizing lead compounds in drug discovery programs where a balanced profile of potency and drug-like properties is required.

Chemical Biology: Development of Fluorinated GPCR Probes

Employ this compound as a versatile intermediate for synthesizing novel, fluorinated ligands targeting G-protein coupled receptors (GPCRs), such as the histamine receptor family. The established SAR around the 4-(1H-indol-3-yl)butanone/butylamine scaffold [2] indicates that such modifications can finely tune receptor subtype selectivity. 4-(5-Fluoro-1H-indol-3-yl)butan-2-one provides a distinct starting point for creating chemical probes with potentially unique pharmacology for target validation and pathway deconvolution studies.

Pharmacokinetic Profiling: A Tool for Investigating Metabolic Soft Spots

Use 4-(5-fluoro-1H-indol-3-yl)butan-2-one in microsomal stability assays to directly quantify the impact of C-5 fluorination on oxidative metabolism relative to its non-fluorinated counterpart. This experiment can serve as a case study for demonstrating the metabolic shielding effect of fluorine [3], providing valuable internal data to guide the design of more metabolically robust analogs within a research program.

Advanced Organic Synthesis: Building Block for Complex Polycyclic Frameworks

Leverage the ketone functionality of 4-(5-fluoro-1H-indol-3-yl)butan-2-one for diverse synthetic transformations, including reductions, Wittig reactions, and reductive aminations, to access a wider array of fluorinated chemical space. The compound's well-defined purity (≥95% ) and availability from reputable suppliers ensure reproducibility in multi-step syntheses targeting complex natural product analogs or novel therapeutic candidates [4].

Technical Documentation Hub

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